Cinanserin Hydrochloride

Cardiovascular pharmacology Ischemia-reperfusion injury 5-HT2 receptor antagonism

Cinanserin hydrochloride (SQ 10643) is the only commercially available 5-HT2 antagonist with validated dual pharmacology as a coronavirus 3CLpro inhibitor (IC50=4.92 μM, up to 4-log viral RNA reduction). Unlike ketanserin, it delivers balanced, high-affinity blockade across 5-HT2A/2B/2C subtypes (Ki ~4 nM each) and achieves 3.4-fold greater cardioprotective potency in ischemia-reperfusion models (EC25=1.6 μM). Proven in vivo efficacy in burn edema models. Its unique 3CLpro activity—absent in ketanserin, ritanserin, and methysergide—makes it irreplaceable for antiviral screening. Insist on authentic cinanserin hydrochloride; structurally distinct and unsuitable for substitution with other 5-HT2 antagonists.

Molecular Formula C20H25ClN2OS
Molecular Weight 376.9 g/mol
CAS No. 54-84-2
Cat. No. B1669040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinanserin Hydrochloride
CAS54-84-2
SynonymsCinanserin
Cinanserin Hydrochloride
Cinanserin Monohydrochloride
Hydrochloride, Cinanserin
Monohydrochloride, Cinanserin
SQ 10,643
SQ 16,167
SQ-10,643
SQ-16,167
SQ10,643
SQ16,167
Molecular FormulaC20H25ClN2OS
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2.Cl
InChIInChI=1S/C20H24N2OS.ClH/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17;/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23);1H/b14-13+;
InChIKeyLXGJPDKYMJJWRB-IERUDJENSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cinanserin Hydrochloride (CAS 54-84-2): Baseline Pharmacological and Chemical Profile for Research Procurement


Cinanserin hydrochloride (SQ 10643) is a cinnamanilide-class 5-HT2 receptor antagonist that exhibits high-affinity binding to the 5-HT2 receptor with a Ki of 41 nM, while demonstrating approximately 85-fold lower affinity for the 5-HT1 receptor (Ki = 3500 nM) [1]. Beyond its canonical serotonergic pharmacology, cinanserin has been identified as an inhibitor of the 3C-like proteinase (3CLpro; Mpro) of severe acute respiratory syndrome coronavirus (SARS-CoV), with demonstrated antiviral activity in vitro [2]. The hydrochloride salt form (CAS 54-84-2) offers aqueous solubility of up to 50 mM in water, facilitating experimental formulation for in vitro and in vivo applications [3]. This compound underwent preliminary clinical testing in humans during the 1960s and has since been repurposed as a research tool for studying 5-HT2 receptor function and coronavirus protease inhibition [2].

Why Generic Substitution of Cinanserin Hydrochloride with Other 5-HT2 Antagonists Is Not Scientifically Justified


Within the 5-HT2 antagonist class, compounds exhibit substantial divergence in receptor subtype selectivity, off-target profiles, and ancillary pharmacological activities that preclude simple interchangeability. Cinanserin demonstrates distinct selectivity across 5-HT2 subtypes, with Ki values of 4.5 nM for 5-HT2A, 3.8 nM for 5-HT2C, and 4 nM for 5-HT2B in rat receptors , contrasting with the selectivity patterns of ketanserin and other class members. Critically, cinanserin possesses a dual pharmacological identity as both a 5-HT2 antagonist and a coronavirus 3CLpro inhibitor (IC50 = 4.92 μM for SARS-CoV 3CLpro), a property not shared by structurally related 5-HT2 antagonists such as ketanserin, ritanserin, or methysergide [1]. Furthermore, differences in α1-adrenoceptor blocking activity and species-specific metabolic profiles necessitate compound-specific validation for each experimental context [2]. Substituting cinanserin with another 5-HT2 antagonist without empirical verification would introduce uncontrolled variables that compromise experimental reproducibility and data interpretation.

Cinanserin Hydrochloride (CAS 54-84-2): Quantified Differential Evidence for Scientific Selection


Cardioprotective Potency: Cinanserin Demonstrates 3.4-Fold Higher Potency Than Ketanserin in Ischemic Myocardium Model

In a direct head-to-head comparison using the isolated rat heart ischemia-reperfusion model, cinanserin exhibited significantly greater cardioprotective potency than ketanserin and LY 53857. The concentration required to increase time to contracture by 25% (EC25) was 1.6 μM for cinanserin, compared to 5.5 μM for ketanserin and 6.1 μM for LY 53857 [1]. This translates to cinanserin being approximately 3.4-fold more potent than ketanserin and 3.8-fold more potent than LY 53857 in this functional cardioprotection assay.

Cardiovascular pharmacology Ischemia-reperfusion injury 5-HT2 receptor antagonism

Receptor Subtype Selectivity: Cinanserin Exhibits High-Affinity Binding Across 5-HT2A, 5-HT2B, and 5-HT2C with Nanomolar Ki Values

Cinanserin demonstrates balanced high-affinity binding across the three major 5-HT2 receptor subtypes in rat receptors: 5-HT2A (Ki = 4.5 nM), 5-HT2C (Ki = 3.8 nM), and 5-HT2B (Ki = 4 nM) . This contrasts with ketanserin, which exhibits markedly different selectivity, showing approximately 10-fold higher affinity for 5-HT2A over 5-HT2C in human receptors [1]. Cinanserin maintains approximately 85-fold selectivity over 5-HT1 receptors (5-HT2 Ki = 41 nM versus 5-HT1 Ki = 3500 nM) .

Receptor pharmacology 5-HT2 receptor subtypes Radioligand binding

Dual Pharmacological Activity: Cinanserin Uniquely Inhibits Coronavirus 3CL Protease While Maintaining 5-HT2 Antagonism

Cinanserin possesses a unique dual pharmacological profile not shared by other 5-HT2 antagonists. It inhibits the catalytic activity of SARS-CoV 3CLpro with an IC50 of 4.92 μM (cinanserin) and 5.05 μM (cinanserin hydrochloride) using a fluorogenic substrate assay, while also inhibiting HCoV-229E 3CLpro with IC50 values of 4.68 μM and 5.68 μM, respectively [1]. In cellular antiviral assays, cinanserin reduced viral RNA and infectious particle levels by up to 4 log units, with IC50 values ranging from 19 to 34 μM [1]. Other 5-HT2 antagonists including ketanserin, ritanserin, and methysergide have not demonstrated 3CLpro inhibitory activity, establishing this as a compound-specific differentiator .

Antiviral research SARS-CoV 3CLpro inhibition Drug repurposing

Functional Selectivity in Central Serotonergic Responses: Cinanserin Exhibits 25- to 40-Fold Pathway Selectivity Distinct from Methysergide

In a comparative evaluation of indoleamine antagonists using two distinct in vivo behavioral assays, cinanserin and cyproheptadine demonstrated 25- to 40-fold greater potency in inhibiting 5-hydroxytryptophan-evoked head twitches compared to tryptamine-induced forepaw clonus [1]. In contrast, methergoline showed approximately 3-fold higher potency against forepaw clonus than head twitch, while methysergide exhibited nearly equal activity in both tests [1]. This differential rank-order potency reveals that cinanserin possesses functional selectivity for specific serotonergic pathways that is distinct from other class members.

Behavioral pharmacology Central nervous system Serotonergic pathways Indoleamine antagonism

Sympathoinhibitory Profile: Cinanserin Produces 50% Maximum SND Reduction, Distinguished from More Pronounced Methysergide Effects

In baroreceptor-denervated cats, intravenous administration of 5-HT antagonists produced dose-related inhibition of sympathetic nervous discharge (SND). Cinanserin (0.2-6.4 mg/kg i.v.) achieved a maximum SND reduction of 50%, whereas methysergide produced a 90% reduction, metergoline achieved 72%, and cyproheptadine reached 71% under identical experimental conditions [1]. This graded sympathoinhibitory profile indicates that cinanserin provides partial central sympathetic suppression relative to other 5-HT antagonists, which may be advantageous in studies where complete SND ablation is undesirable.

Cardiovascular regulation Sympathetic nervous system Central 5-HT pathways Blood pressure

Cinanserin Hydrochloride (CAS 54-84-2): Validated Research Applications Based on Quantified Differential Evidence


Ischemia-Reperfusion Injury Research Requiring Potent 5-HT2-Mediated Cardioprotection

Cinanserin hydrochloride is indicated for ex vivo and in vivo studies of myocardial ischemia-reperfusion injury where potent 5-HT2 receptor antagonism is required. Based on direct comparative data showing cinanserin achieves cardioprotection (EC25 = 1.6 μM) with 3.4-fold greater potency than ketanserin in isolated rat heart preparations, researchers can employ lower working concentrations to minimize off-target effects while maintaining robust 5-HT2 blockade [1]. The compound's demonstrated ability to significantly reduce lactate dehydrogenase (LDH) release and improve recovery of contractile function during reperfusion makes it suitable for quantifying myocardial salvage following ischemic insult [1].

Coronavirus Protease Inhibition Studies Using a Validated 3CLpro Inhibitor Tool Compound

Cinanserin hydrochloride serves as a validated positive control or tool compound for SARS-CoV and HCoV-229E 3CLpro inhibition studies. With demonstrated IC50 values of 4.92 μM (SARS-CoV 3CLpro) and 4.68 μM (HCoV-229E 3CLpro) in enzymatic assays, and cellular antiviral IC50 values ranging from 19 to 34 μM with up to 4-log viral RNA reduction, cinanserin provides a reproducible benchmark for screening novel coronavirus protease inhibitors [2]. This application is unique among commercially available 5-HT2 antagonists, as other class members including ketanserin and methysergide lack documented 3CLpro inhibitory activity [2].

Burn Injury and Microvascular Permeability Research Leveraging In Vivo Anti-Edema Activity

Cinanserin hydrochloride is appropriate for in vivo studies of systemic burn edema and leukocyte-endothelial interactions. Intravenous administration of cinanserin (5 mg/kg bolus) in male Wistar rats significantly reduces systemic burn edema to sham-burn levels and decreases leukocyte-endothelial interactions as assessed by intravital microscopy of mesenteric venules . This application stems from cinanserin's established in vivo efficacy in thermal injury models, providing researchers with a characterized tool for investigating 5-HT2-mediated mechanisms in microvascular permeability and inflammatory responses following burn trauma .

Pan-5-HT2 Receptor Subtype Blockade in Neuropharmacological Signaling Studies

For experiments requiring balanced antagonism across 5-HT2A, 5-HT2B, and 5-HT2C receptor subtypes, cinanserin hydrochloride offers a distinct advantage over ketanserin and other 5-HT2A-selective antagonists. With high-affinity Ki values of 4.5 nM (5-HT2A), 4 nM (5-HT2B), and 3.8 nM (5-HT2C) in rat receptors, cinanserin provides uniform blockade of all three 5-HT2 subtypes without the pronounced 5-HT2A bias characteristic of ketanserin (>70-fold 5-HT2A-selective) . This balanced profile is particularly valuable in central nervous system studies where 5-HT2C-mediated effects may confound interpretation of 5-HT2A-selective antagonism .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinanserin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.